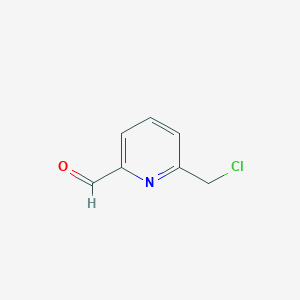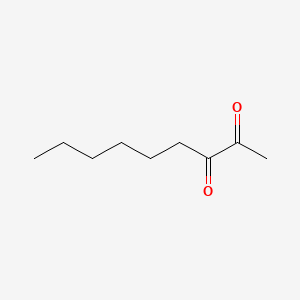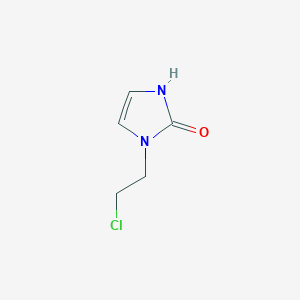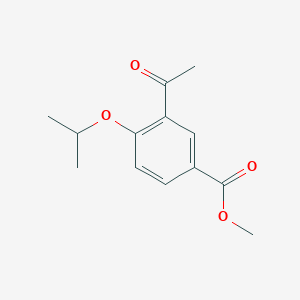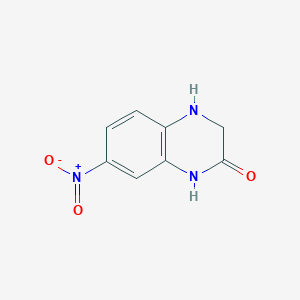
7-Nitro-3,4-dihydro-1H-chinoxalin-2-on
Übersicht
Beschreibung
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This heterocyclic compound is commonly used as a research tool in the study of various biological processes and has been shown to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antikrebs- & Antiproliferative Aktivität
Chinoxalinderivate wurden wegen ihrer Antikrebs- und Antiproliferationsaktivitäten untersucht . Sie haben vielversprechende Ergebnisse beim Hemmen des Wachstums von Krebszellen gezeigt .
Anti-mikrobielle Aktivität
Chinoxalinverbindungen haben eine signifikante antimikrobielle Aktivität gezeigt . Sie waren wirksam gegen eine Vielzahl von Mikroorganismen .
Anti-Krampfaktivität
Chinoxalinderivate wurden bei der Entwicklung von Antikrampfmitteln eingesetzt . Sie haben Potenzial bei der Kontrolle von Krampfanfällen gezeigt .
Anti-Tuberkulose-Aktivität
Chinoxalinverbindungen wurden auf ihre Antituberkulose-Eigenschaften untersucht . Sie haben sich beim Kampf gegen Mycobacterium tuberculosis als wirksam erwiesen .
Anti-Malaria-Aktivität
Chinoxalinderivate wurden bei der Entwicklung von Antimalariamitteln eingesetzt . Sie haben Potenzial beim Hemmen des Wachstums von Plasmodium-Parasiten gezeigt .
Anti-Leishmanien-Aktivität
Chinoxalinverbindungen haben eine signifikante Anti-Leishmanien-Aktivität gezeigt . Sie waren wirksam gegen Leishmanien-Parasiten .
Anti-HIV-Aktivität
Chinoxalinderivate wurden auf ihre Anti-HIV-Eigenschaften untersucht . Beispielsweise hat die Hybridstruktur 3-Cyclopropylethinyl-4-Ethoxycarbonyl-3-methyl-3,4-dihydrochinoxalin-2-on vielversprechende Ergebnisse in der Anti-HIV-Medikamentenentwicklung gezeigt .
Anti-inflammatorische Aktivität
Chinoxalinverbindungen haben eine signifikante entzündungshemmende Aktivität gezeigt . Sie waren wirksam bei der Reduzierung von Entzündungen .
Wirkmechanismus
Target of Action
It’s known that 3,4-dihydroquinoxalin-2-ones, a class of compounds to which 7-nitro-3,4-dihydro-1h-quinoxalin-2-one belongs, have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s known that the dihydroquinoxalin-2-ones are chemically versatile and can produce a broad range of substitution patterns . This versatility might contribute to their interaction with various biological targets.
Biochemical Pathways
Given the potential antiviral and anti-inflammatory activities of 3,4-dihydroquinoxalin-2-ones , it can be inferred that these compounds may interact with pathways related to viral replication and inflammation.
Result of Action
The potential therapeutic properties of 3,4-dihydroquinoxalin-2-ones suggest that they may have beneficial effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme nitric oxide synthase (NOS), where it acts as an inhibitor. This inhibition affects the production of nitric oxide, a crucial signaling molecule in many physiological processes. Additionally, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one has been shown to interact with glutamate receptors, particularly the NMDA receptor, influencing synaptic transmission and plasticity .
Cellular Effects
The effects of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by inhibiting the NMDA receptor, leading to altered calcium influx and downstream signaling cascades. This modulation can impact gene expression and cellular metabolism, potentially offering neuroprotective effects. In non-neuronal cells, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one can influence cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one exerts its effects through several mechanisms. It binds to the NMDA receptor, inhibiting its activity and reducing calcium influx into the cell. This inhibition can prevent excitotoxicity, a process where excessive glutamate causes neuronal damage. Additionally, by inhibiting nitric oxide synthase, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one reduces the production of nitric oxide, which can modulate various signaling pathways and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one can lead to sustained inhibition of NMDA receptors and nitric oxide synthase, resulting in lasting changes in cellular function and signaling .
Dosage Effects in Animal Models
The effects of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one vary with different dosages in animal models. At low doses, it has been shown to provide neuroprotective effects by inhibiting excitotoxicity. At higher doses, it can exhibit toxic effects, including neuronal damage and impaired cognitive function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by modulating the activity of nitric oxide synthase and influencing the levels of nitric oxide and related metabolites .
Transport and Distribution
Within cells and tissues, 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate its movement within cells, and its distribution is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors. Post-translational modifications and targeting signals can direct it to specific organelles, such as the mitochondria, where it can influence cellular respiration and energy production .
Eigenschaften
IUPAC Name |
7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCQCJQHUFFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601216 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5310-52-1 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)




